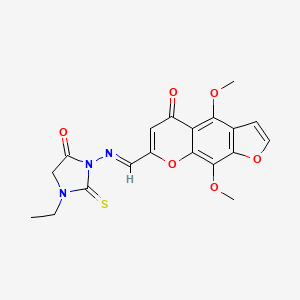
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- is a complex organic compound with a unique structure that combines elements of imidazolidinone, furobenzopyran, and thioxo groups
Preparation Methods
The synthesis of 4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- typically involves multiple steps. The process starts with the preparation of the imidazolidinone core, followed by the introduction of the furobenzopyran moiety and the thioxo group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions can form new bonds between the compound and other molecules, leading to the formation of larger structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific bonds with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling.
Comparison with Similar Compounds
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- can be compared with other similar compounds, such as:
Imidazolidinones: These compounds share the imidazolidinone core but differ in their substituents and functional groups.
Furobenzopyrans: Compounds with the furobenzopyran structure but lacking the imidazolidinone and thioxo groups.
Thioxo derivatives: Compounds with thioxo groups but different core structures.
Properties
CAS No. |
201747-29-7 |
|---|---|
Molecular Formula |
C19H17N3O6S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[(E)-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)methylideneamino]-1-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17N3O6S/c1-4-21-9-13(24)22(19(21)29)20-8-10-7-12(23)14-15(25-2)11-5-6-27-16(11)18(26-3)17(14)28-10/h5-8H,4,9H2,1-3H3/b20-8+ |
InChI Key |
TZINNODXPXMVLP-DNTJNYDQSA-N |
Isomeric SMILES |
CCN1CC(=O)N(C1=S)/N=C/C2=CC(=O)C3=C(C4=C(C(=C3O2)OC)OC=C4)OC |
Canonical SMILES |
CCN1CC(=O)N(C1=S)N=CC2=CC(=O)C3=C(C4=C(C(=C3O2)OC)OC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















